![molecular formula C18H22N2O2S B3842305 3-(2-methylphenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B3842305.png)
3-(2-methylphenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-ol
描述
3-(2-methylphenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-ol, also known as MPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MPTP is a pyrrolidine derivative that is commonly used in the synthesis of various pharmaceuticals. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in the field of medicine and pharmacology.
作用机制
The mechanism of action of 3-(2-methylphenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-ol is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to a decrease in the production of certain chemicals that are involved in the development of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to have antiviral effects against a variety of viruses, including HIV, herpes simplex virus, and hepatitis B virus. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for conditions such as rheumatoid arthritis and multiple sclerosis.
实验室实验的优点和局限性
3-(2-methylphenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-ol has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and it has a high yield. This compound is also stable and has a long shelf life, making it a valuable tool for researchers. However, there are some limitations to the use of this compound in lab experiments. This compound can be toxic in high doses, and it may not be suitable for use in certain types of experiments.
未来方向
There are several potential future directions for the use of 3-(2-methylphenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-ol in scientific research. One potential area of research is the development of new drugs that are based on the structure of this compound. Another potential area of research is the use of this compound as a tool for studying the immune system and its role in the development of various diseases. Additionally, this compound may be useful in the development of new treatments for viral infections, autoimmune diseases, and cancer.
Conclusion:
In conclusion, this compound, or this compound, is a valuable compound for use in scientific research. This compound has a wide range of biochemical and physiological effects, making it a potential tool for the development of new drugs and treatments. While there are some limitations to the use of this compound in lab experiments, this compound has several advantages that make it a valuable tool for researchers. As research in this area continues, it is likely that new applications for this compound will be discovered, leading to new treatments and therapies for a variety of diseases.
科学研究应用
3-(2-methylphenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-ol has been extensively studied for its potential use in the development of new drugs. This compound has been shown to have a wide range of biological activities, including antiviral, anti-inflammatory, and antitumor effects. This compound has also been shown to have a positive effect on the immune system, making it a potential treatment for autoimmune diseases.
属性
IUPAC Name |
[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]-(2-propyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-3-6-16-19-15(11-23-16)17(21)20-10-9-18(22,12-20)14-8-5-4-7-13(14)2/h4-5,7-8,11,22H,3,6,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPMKCBCUAMCEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)N2CCC(C2)(C3=CC=CC=C3C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



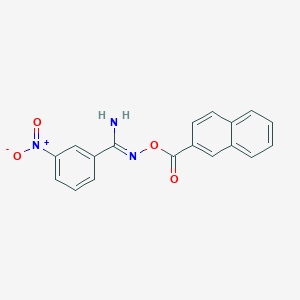
![N'-[(3-methylbenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842224.png)
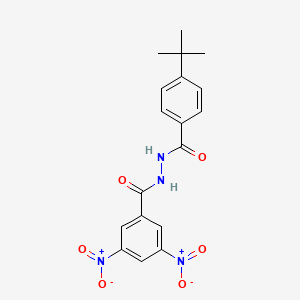
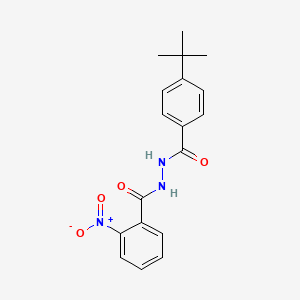

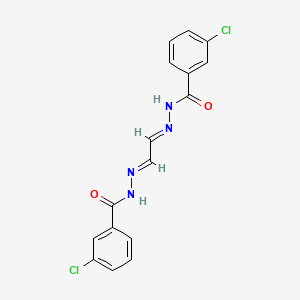
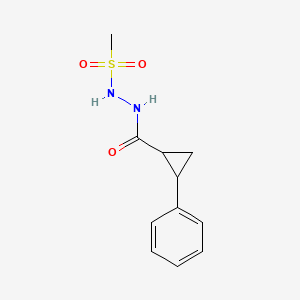
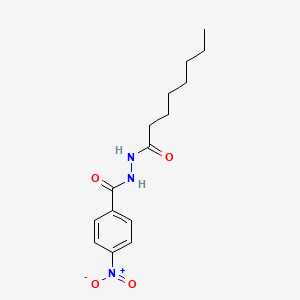
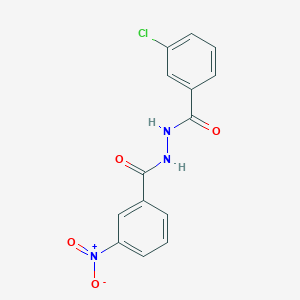

![N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842293.png)
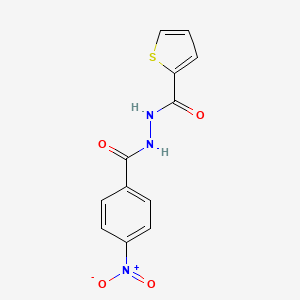
![N'-[(4-fluorobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842307.png)
![N'-[(3-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842310.png)